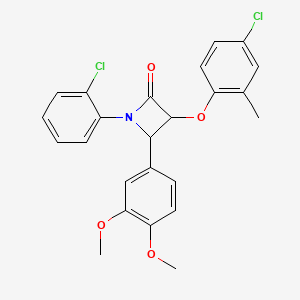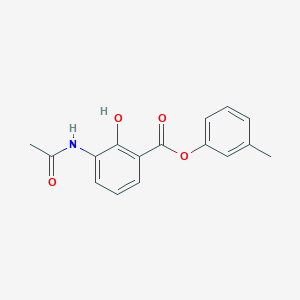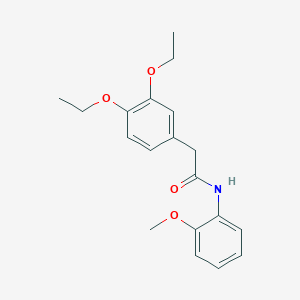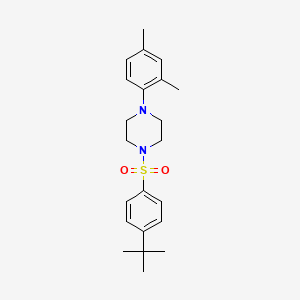![molecular formula C11H8FN5O3 B11511036 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11511036.png)
4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine in the compound enhances its metabolic stability and bioavailability, making it a valuable candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol derivative with a suitable leaving group, such as a halide, on the oxadiazole ring.
Formation of the 1,2,5-oxadiazole ring: This can be done by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxadiazole rings contribute to the compound’s stability and ability to interact with biological macromolecules. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
- 4-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
- 4-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
Uniqueness
The presence of the fluorine atom in 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine distinguishes it from other similar compounds. Fluorine enhances the compound’s metabolic stability and bioavailability, making it more effective in various applications. Additionally, the specific arrangement of the oxadiazole rings contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8FN5O3 |
|---|---|
Molekulargewicht |
277.21 g/mol |
IUPAC-Name |
4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H8FN5O3/c12-6-1-3-7(4-2-6)18-5-8-14-11(17-19-8)9-10(13)16-20-15-9/h1-4H,5H2,(H2,13,16) |
InChI-Schlüssel |
ISSPUQDOTDGQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)C3=NON=C3N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11510961.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylpyrrolidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510967.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11510980.png)

![11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510989.png)

![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11510998.png)
![(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11511004.png)
![2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline](/img/structure/B11511005.png)
![[5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B11511009.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11511015.png)


